Cas no 2248337-57-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate is a specialized organic compound featuring a reactive isoindole-1,3-dione core coupled with a carbamoylformate moiety. Its structural design incorporates both electrophilic and nucleophilic reactivity, making it valuable for applications in peptide coupling, polymer synthesis, or pharmaceutical intermediates. The presence of the 2,6-dimethylphenyl group enhances steric control, potentially improving selectivity in chemical transformations. This compound’s bifunctional nature allows for versatile derivatization, while its stability under standard conditions ensures consistent handling. Suitable for controlled reactions, it offers precise functionalization in complex molecular architectures, particularly where tailored amide or ester linkages are required.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate structure
2248337-57-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
CAS No:2248337-57-5
MF:C18H14N2O5
MW:338.314164638519
CID:5862854
PubChem ID:165719130
Update Time:2025-06-09

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
    • 2248337-57-5
    • EN300-6517940
    • Inchi: 1S/C18H14N2O5/c1-10-6-5-7-11(2)14(10)19-15(21)18(24)25-20-16(22)12-8-3-4-9-13(12)17(20)23/h3-9H,1-2H3,(H,19,21)
    • InChI Key: AWYGEQSCOKEOKM-UHFFFAOYSA-N
    • SMILES: O(C(C(NC1C(C)=CC=CC=1C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 338.09027155g/mol
  • Monoisotopic Mass: 338.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517940-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
0.05g
$239.0 2023-05-31
Enamine
EN300-6517940-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
0.1g
$250.0 2023-05-31
Enamine
EN300-6517940-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
0.25g
$262.0 2023-05-31
Enamine
EN300-6517940-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
0.5g
$273.0 2023-05-31
Enamine
EN300-6517940-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
1g
$284.0 2023-05-31
Enamine
EN300-6517940-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
2.5g
$558.0 2023-05-31
Enamine
EN300-6517940-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
5g
$825.0 2023-05-31
Enamine
EN300-6517940-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate
2248337-57-5
10g
$1224.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate (CAS: 2248337-57-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate (CAS: 2248337-57-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione core and carbamoylformate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and biological activity, particularly in the context of targeted drug delivery and enzyme inhibition.

One of the key areas of investigation has been the compound's role as a prodrug or intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its reactivity and stability under physiological conditions, which are critical for its potential use in vivo. Preliminary results suggest that the compound exhibits favorable pharmacokinetic properties, including moderate solubility and bioavailability, making it a viable candidate for further development.

In addition to its pharmacological potential, recent studies have also delved into the structural and electronic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its molecular structure and confirm its purity. Computational modeling has further provided insights into its binding affinity with various biological targets, particularly enzymes involved in inflammatory pathways.

Another notable aspect of this compound is its potential application in the development of novel anti-inflammatory and analgesic agents. Early-stage in vitro studies have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. These findings have sparked interest in its potential as a lead compound for the treatment of chronic inflammatory conditions.

Despite these promising developments, challenges remain in optimizing the compound's efficacy and minimizing potential side effects. Current research efforts are directed toward structural modifications to enhance its selectivity and potency. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate its transition from the laboratory to clinical trials.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(2,6-dimethylphenyl)carbamoyl]formate represents a compelling area of research in the chemical biology and pharmaceutical sectors. Its unique structural features and biological activity make it a promising candidate for further exploration. Continued interdisciplinary research will be essential to fully unlock its therapeutic potential and address the existing challenges in its development.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk